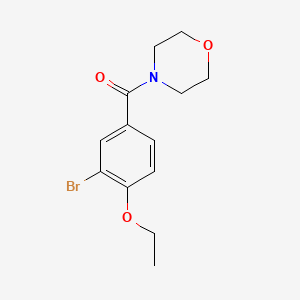![molecular formula C19H23IN2O3S B4738940 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide](/img/structure/B4738940.png)
N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide
描述
N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide, commonly known as DPA-714, is a small molecule radioligand used in positron emission tomography (PET) imaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. The TSPO is involved in many cellular processes, including apoptosis, inflammation, and steroidogenesis. The expression of TSPO is increased in many pathological conditions, such as neurodegenerative diseases, cancer, and inflammation. Therefore, DPA-714 PET imaging can be used to detect and monitor the progression of these diseases.
作用机制
DPA-714 binds to the TSPO with high affinity and specificity. The TSPO is involved in the transport of cholesterol into the mitochondria for steroidogenesis and the regulation of apoptosis and inflammation. The binding of DPA-714 to the TSPO can modulate these processes, leading to changes in cellular function and metabolism. The exact mechanism of action of DPA-714 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects
DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging can provide information on the expression and distribution of TSPO in various tissues and organs. TSPO expression is increased in many pathological conditions, such as neurodegenerative diseases, cancer, and inflammation. Therefore, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging can be used to detect and monitor the progression of these diseases. In addition, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging can be used to investigate the effect of environmental toxins on TSPO expression in animal models.
实验室实验的优点和局限性
DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has several advantages over other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT). DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has higher sensitivity and specificity for detecting TSPO expression in vivo. DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging can also provide quantitative information on TSPO expression, which can be used to monitor disease progression and response to treatment. However, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has some limitations, such as the need for a cyclotron to produce the radioligand and the short half-life of the radioligand, which limits the imaging time.
未来方向
There are several future directions for DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging research. One direction is to investigate the role of TSPO in other diseases, such as diabetes, cardiovascular disease, and infectious diseases. Another direction is to develop new TSPO ligands with higher affinity and specificity for imaging and therapy. In addition, the development of new N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging technologies, such as time-of-flight N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide and total-body N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide, can improve the sensitivity and specificity of DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging. Finally, the combination of DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging with other imaging modalities, such as MRI and CT, can provide complementary information on disease progression and response to treatment.
科学研究应用
DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has been extensively used in preclinical and clinical studies to investigate the role of TSPO in various diseases. For example, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has been used to study the progression of Alzheimer's disease, Parkinson's disease, multiple sclerosis, and stroke. DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has also been used to monitor the response to treatment in cancer patients. In addition, DPA-714 N-{4-[(dipropylamino)sulfonyl]phenyl}-2-iodobenzamide imaging has been used to investigate the effect of environmental toxins on TSPO expression in animal models.
属性
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23IN2O3S/c1-3-13-22(14-4-2)26(24,25)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20/h5-12H,3-4,13-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZCIUKAZWKAHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dipropylsulfamoyl)phenyl]-2-iodobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,2-diphenylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4738869.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B4738873.png)
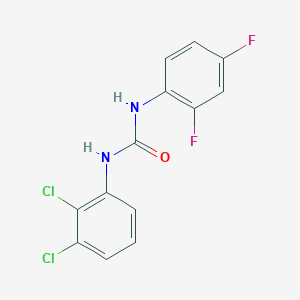
![2-[4-(3-chloro-4-methylphenyl)-1-piperazinyl]-5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4738886.png)
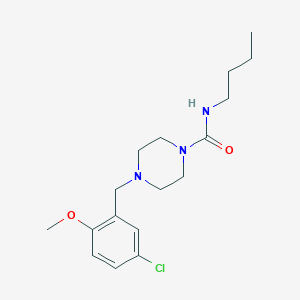
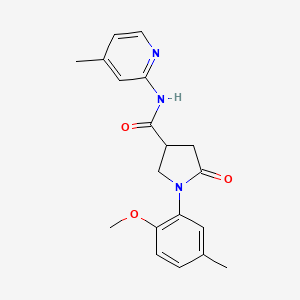
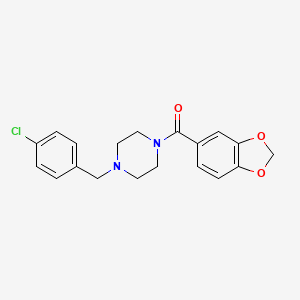
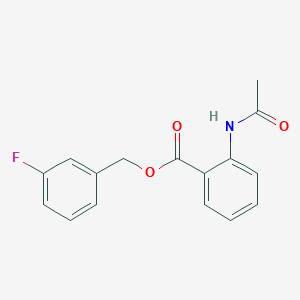

![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4738932.png)
![N-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4738948.png)

![3-{[(4-chloro-3-nitrophenyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4738968.png)
